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Compound of Interest

Compound Name: KDM5-C49

Cat. No.: B608319 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the histone demethylase inhibitor KDM5-C49 against other

histone demethylase families. The following sections detail its inhibitory potency, the

experimental protocols for its assessment, and visualizations of its mechanism of action and

screening workflow.

KDM5-C49 is a potent inhibitor of the KDM5 family of histone lysine demethylases, which are

2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that remove methyl groups from lysine 4

of histone H3 (H3K4).[1][2][3] As an analogue of 2,4-pyridinedicarboxylic acid (2,4-PDCA), it

exhibits competitive inhibition with respect to the 2-OG cofactor.[4] While demonstrating high

potency for the KDM5 family, its selectivity profile against other histone demethylase families is

a critical aspect for its application as a chemical probe and for therapeutic development.

Data Presentation: Cross-Reactivity Profile of
KDM5-C49
The inhibitory activity of KDM5-C49 has been assessed against a panel of human histone

demethylases. The following table summarizes the half-maximal inhibitory concentrations

(IC50) for KDM5-C49 against members of the KDM5 family and provides a qualitative overview

of its selectivity against other JmjC histone demethylase families.
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Target IC50 (nM)
Selectivity Fold (vs.
KDM5B)

KDM5 Family

KDM5A 40 4

KDM5B 160 1

KDM5C 100 1.6

KDM4 Family

KDM4A ~1600 ~0.1

KDM4C Not specified ~0.125 - 0.14

KDM6 Family

KDM6A >50,000 <0.0032

KDM6B >50,000 <0.0032

Note: The IC50 values for the KDM5 family are from a specific study and may vary depending

on the assay conditions. The selectivity for KDM4 and KDM6 families is reported as

approximate fold-selectivity based on available literature, which indicates significantly weaker

inhibition.[1][4]

Experimental Protocols
The determination of the inhibitory potency of KDM5-C49 against histone demethylases is

typically performed using in vitro biochemical assays. A common and robust method is the

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.

Principle of the AlphaLISA® Assay:

This assay measures the demethylation of a biotinylated histone peptide substrate by the

respective KDM enzyme. The product, a demethylated peptide, is specifically recognized by an

antibody conjugated to an AlphaLISA® acceptor bead. The biotinylated peptide is captured by

streptavidin-coated donor beads. In the presence of the demethylated product, the donor and

acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead
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releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead at

615 nm. The intensity of this signal is directly proportional to the amount of demethylated

product and thus, the enzyme activity.

Detailed Protocol for KDM5B Inhibition Assay:

Reagents and Materials:

Recombinant human KDM5B enzyme

Biotinylated H3K4me3 peptide substrate

KDM5-C49 inhibitor

AlphaLISA® anti-demethylated H3K4 antibody acceptor beads

Streptavidin-coated donor beads

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2) and 2-oxoglutarate (α-KG)

384-well white opaque microplates

Assay Procedure:

Prepare serial dilutions of KDM5-C49 in assay buffer.

Add 2.5 µL of the KDM5-C49 dilutions or vehicle control (DMSO) to the wells of the

microplate.

Add 2.5 µL of a 4x solution of KDM5B enzyme to each well.

Incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

Initiate the demethylation reaction by adding 5 µL of a 2x solution of the biotinylated

H3K4me3 peptide substrate and cofactors (Fe(II) and α-KG).

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
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Stop the reaction by adding 5 µL of the AlphaLISA® acceptor bead solution.

Incubate for 60 minutes at room temperature in the dark.

Add 5 µL of the streptavidin-coated donor beads.

Incubate for another 30-60 minutes at room temperature in the dark.

Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission

of 615 nm.

Data Analysis:

The raw data (luminescent signal) is plotted against the logarithm of the inhibitor

concentration.

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is

determined by fitting the data to a four-parameter logistic equation using appropriate

software (e.g., GraphPad Prism).

Mandatory Visualization
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Caption: Experimental workflow for assessing histone demethylase inhibitor specificity.

KDM5-mediated Demethylation Inhibition by KDM5-C49

H3K4me3
(Active Chromatin)

KDM5 Enzyme

Substrate

H3K4me2/me1
(Less Active)

Demethylation

Succinate

Byproduct

α-Ketoglutarate

Cofactor

KDM5 Enzyme

Demethylation Blocked

KDM5-C49

Competitive Inhibition
(with α-KG)

Click to download full resolution via product page

Caption: KDM5-mediated demethylation and its inhibition by KDM5-C49.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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